molecular formula C10H6ClN3O3 B2796157 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine CAS No. 219928-47-9

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Cat. No.: B2796157
CAS No.: 219928-47-9
M. Wt: 251.63
InChI Key: JROXDVIQEAWJMJ-UHFFFAOYSA-N
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Description

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS 175135-50-9, C₁₀H₆ClN₃O₃) is a pyridine derivative featuring a chlorine atom at position 2 and a 5-nitro-2-pyridyloxy substituent at position 2. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

2-chloro-3-(5-nitropyridin-2-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-10-8(2-1-5-12-10)17-9-4-3-7(6-13-9)14(15)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROXDVIQEAWJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine typically involves the reaction of 2-chloro-3-hydroxypyridine with 5-nitro-2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized products depending on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that pyridine derivatives, including 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitro group in the pyridine ring enhances the compound's ability to penetrate bacterial membranes, making it a potential candidate for developing new antibiotics.

Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of monoamine oxidases (MAO), which are enzymes involved in the metabolism of neurotransmitters. In a study evaluating various derivatives, some compounds demonstrated potent inhibitory effects on MAO-A and MAO-B, suggesting that this compound could be explored further for therapeutic applications in treating neurodegenerative disorders such as Parkinson's disease .

Agricultural Applications

Pesticidal Properties
Chlorinated pyridine derivatives are known for their insecticidal properties. The synthesis and evaluation of various pyridine compounds have shown that they can act as effective pesticides against agricultural pests. The specific structure of this compound may offer enhanced efficacy due to its ability to disrupt insect nervous systems or metabolic pathways . This property makes it a candidate for development into safer and more effective agricultural chemicals.

Materials Science Applications

Development of Functional Materials
The unique chemical properties of this compound can be harnessed in materials science for creating functional materials. Its ability to form stable coordination complexes with metals can be utilized in developing sensors or catalysts. For example, studies have shown that pyridine derivatives can enhance the performance of catalytic processes by providing active sites for chemical reactions .

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial activity of various pyridine derivatives against clinical isolates of bacteria. The results indicated that compounds with a similar structure to this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for use in treating resistant infections .
  • MAO Inhibition Research
    In another investigation focusing on neuroprotective agents, several pyridine derivatives were tested for their ability to inhibit monoamine oxidase enzymes. The findings revealed that certain modifications to the pyridine ring significantly increased inhibitory potency, highlighting the importance of structural variations in drug design .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can modulate biological pathways and result in specific biochemical effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound C₁₀H₆ClN₃O₃ 263.63 N/A 1550, 1340 (N=O)
Q2 () C₂₇H₂₀ClN₅O₃ 497.93 278–282 1550, 1340 (N=O)
2-Chloro-3-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 36–40 1100–1200 (C-F)
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]nicotinic Acid C₁₂H₉ClN₂O₃ 264.67 N/A 1670 (C=O)

Biological Activity

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a compound of significant interest due to its unique structural features, including a nitro group and a pyridyl ether linkage. This structure contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research.

The compound is characterized by the following chemical formula and properties:

  • IUPAC Name : 2-chloro-3-(5-nitropyridin-2-yl)oxypyridine
  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 215.63 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects. These interactions can alter enzyme activities or receptor functions, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing pyridine moieties, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, demonstrating effectiveness against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have reported IC₅₀ values indicating effective cytotoxicity against human tumor cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Study 1: Anticancer Efficacy

In a study assessing the anticancer activity of related pyridine derivatives, researchers found that modifications to the nitro group significantly enhanced cytotoxic effects against colon and breast cancer cell lines. The derivatives exhibited IC₅₀ values ranging from 1.143 µM to 9.27 µM against various cancer types, highlighting the importance of structural variations in enhancing biological activity .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyridine-based compounds, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityIC₅₀ (µM)
This compoundYesYes1.143 - 9.27
2-Chloro-3-pyridinolModerateModerateVaries
2-Chloro-3-pyridylboronic acidLowLowN/A

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, and how do they influence reactivity?

  • Methodological Answer : The compound contains a chloro substituent, a nitro group, and an ether-linked pyridine ring. The chloro group is prone to nucleophilic substitution (e.g., SNAr), while the nitro group acts as a strong electron-withdrawing group, enhancing electrophilic reactivity at adjacent positions. The pyridyloxy linkage may participate in hydrogen bonding or π-π stacking in biological systems. Characterization via NMR (1H/13C) and IR spectroscopy can confirm these functional groups .

Q. What synthetic routes are commonly employed for pyridine derivatives with nitro and chloro substituents?

  • Methodological Answer : A two-step approach is typical:

Chlorination : Use POCl₃ or SOCl₂ to introduce chlorine at the 2-position of pyridine.

Nitro Group Installation : Nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
Purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields. Reaction conditions must be optimized to prevent side reactions, such as ring decomposition .

Q. How should researchers handle and store this compound safely in the laboratory?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (WGK 3 hazard classification).
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid contact with reducing agents, which may react with the nitro group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions on this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity and base selection. For example:

  • Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may deactivate the nitro group.
  • Bases : Triethylamine promotes substitution but can form salts that reduce yield. Testing alternatives like DBU or K₂CO₃ under anhydrous conditions improves reproducibility .
    • Data Table :
SolventBaseYield (%)Side Products
DMFEt₃N45Nitro-reduced
THFK₂CO₃72Minimal
TolueneDBU68None

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to kinase domains. The chloro and nitro groups may occupy hydrophobic pockets, while the pyridyloxy group hydrogen-bonds with catalytic residues (e.g., Ser/Thr in kinases). Validate predictions with SPR or ITC binding assays .

Q. How does the nitro group affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The nitro group directs coupling to the 4-position of the pyridine ring due to its electron-withdrawing effect. Use Pd(PPh₃)₄ with arylboronic acids in degassed THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states .

Contradictory Data Analysis

Q. Why do some studies report instability in aqueous solutions, while others claim stability under similar conditions?

  • Methodological Answer : Stability depends on pH and trace metal ions. At pH > 7, hydrolysis of the chloro group accelerates. Adding chelators (EDTA) or storing in acidic buffers (pH 4–6) mitigates degradation. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Methodological Best Practices

Q. What analytical techniques are critical for purity assessment?

  • Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • HRMS to confirm molecular ion ([M+H]+).
  • Elemental Analysis for C, H, N, Cl content (±0.3% tolerance) .

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